(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile
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Overview
Description
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyridine intermediates, followed by their coupling with the fluorophenyl group. The final step involves the formation of the enenitrile moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove double bonds or reduce nitrile groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alkanes.
Scientific Research Applications
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar structure but different functional groups.
Dichloroaniline: An aniline derivative with chlorine substituents.
Uniqueness
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile is unique due to its combination of a pyrrole ring, a pyridine ring, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(4-methylpyridin-2-yl)pyrrol-3-yl]-2-(3-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3/c1-14-7-8-24-21(9-14)25-15(2)10-18(16(25)3)11-19(13-23)17-5-4-6-20(22)12-17/h4-12H,1-3H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCHEWMKSKXMDX-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=C2C)C=C(C#N)C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC=C1)N2C(=CC(=C2C)/C=C(/C#N)\C3=CC(=CC=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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